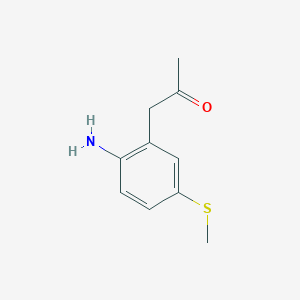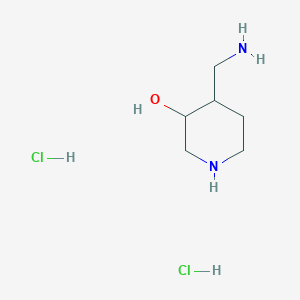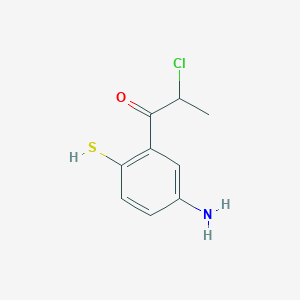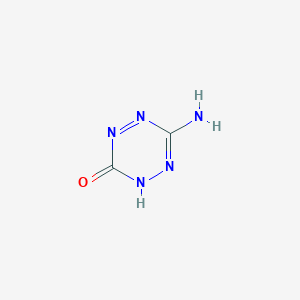
6-Amino-1,2,4,5-tetrazin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,2,4,5-tetrazin-3-OL is a heterocyclic compound with the molecular formula C2H3N5O. It belongs to the class of tetrazines, which are known for their high nitrogen content and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2,4,5-tetrazin-3-OL typically involves the nucleophilic substitution of a dimethylpyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles The reaction conditions often include the use of hydrazine and formamidine acetate as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,4,5-tetrazin-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, such as nitro-tetrazines, amino-tetrazines, and alkoxy-tetrazines .
Scientific Research Applications
6-Amino-1,2,4,5-tetrazin-3-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1,2,4,5-tetrazin-3-OL involves its interaction with various molecular targets and pathways. The compound’s high nitrogen content and unique structure allow it to participate in a range of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4,5-tetrazine: Similar in structure but lacks the hydroxyl group at the 3-position.
6-Nitro-1,2,4,5-tetrazin-3-OL: Contains a nitro group instead of an amino group at the 6-position.
3,6-Diamino-1,2,4,5-tetrazine: Contains an additional amino group at the 3-position.
Uniqueness
6-Amino-1,2,4,5-tetrazin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a hydroxyl group on the tetrazine ring allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C2H3N5O |
|---|---|
Molecular Weight |
113.08 g/mol |
IUPAC Name |
3-amino-1H-1,2,4,5-tetrazin-6-one |
InChI |
InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8) |
InChI Key |
VWEBDOHWDCMOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=O)N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


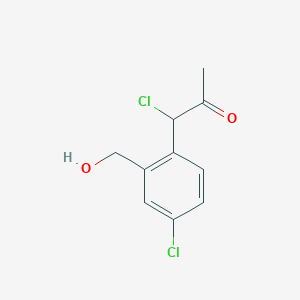

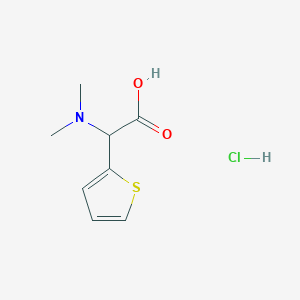
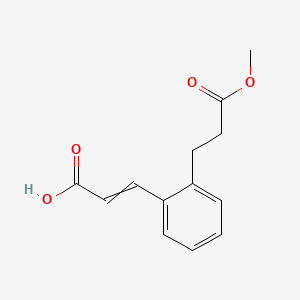
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
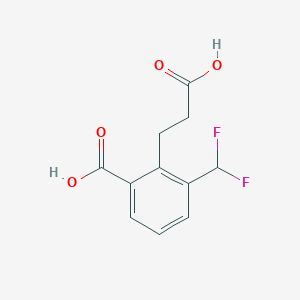
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)

